molecular formula C22H32N2O B13751494 5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine CAS No. 51518-75-3

5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine

Cat. No.: B13751494
CAS No.: 51518-75-3
M. Wt: 340.5 g/mol
InChI Key: LGCWNHQHPFBPBP-UHFFFAOYSA-N
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Description

5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine (CAS 57202-37-6) is an organic compound with the molecular formula C23H34N2O and a molecular weight of 354.53 g·mol⁻¹ . This phenylpyrimidine derivative is primarily valued in research for its role as a component in nematic liquid crystal mixtures . Its molecular structure, featuring a pyrimidine ring core with hexyl and hexyloxyphenyl substituents, contributes to the specific dielectric anisotropy and thermal stability required for electro-optical applications . Researchers utilize this compound in the development of devices for light modulation and the display of numerals, symbols, and pictures, as its orientation in thin layers can be modified by an electrical field, leading to changes in optical properties such as double refraction and light absorption . The compound is part of a class of 5-substituted-2-(4-substituted-phenyl)-pyrimidine structures investigated for their favorable liquid crystal characteristics, including low viscosity and high chemical stability . This product is intended For Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51518-75-3

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

2-(4-hexoxyphenyl)-5-hexylpyrimidine

InChI

InChI=1S/C22H32N2O/c1-3-5-7-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3

InChI Key

LGCWNHQHPFBPBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Molecular and Electronic Structure Investigations of 5 Hexyl 2 4 Hexyloxy Phenyl Pyrimidine

Computational Chemistry Approaches

Computational techniques are essential for predicting the behavior and properties of molecules. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly powerful for analyzing the complex structures and interactions of liquid crystalline molecules.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules, in their ground state. ijcps.org It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies with excellent accuracy at a reasonable computational cost. ijcps.orgwu.ac.th For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for achieving reliable predictions of molecular parameters. ijcps.orgnih.govnih.gov

Conformational analysis, often conducted through a Potential Energy Surface (PES) scan, systematically rotates specific dihedral angles to identify the most stable conformer (the one with the minimum energy). wu.ac.th This is critical for flexible molecules like the subject compound, as the orientation of the alkyl chains significantly affects intermolecular interactions.

Table 1: Example of DFT-Calculated Geometric Parameters for a Related Pyrimidine Derivative The following data is for 5-hydroxymethyluracil, a related pyrimidine compound, calculated at the B3LYP/6-311++G(d,p) level, and serves as an illustration of typical results from DFT calculations. nih.gov

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.2 - 1.4C-N-C~120
N-C1.37 - 1.4N-C=O~120
N-H1.009 - 1.01C-C-H~109
C-C1.34 - 1.51H-N-C~118
C-H1.08 - 1.09

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and electronic transition properties. samipubco.comresearchgate.net

A large energy gap implies high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov These parameters are calculated using DFT and Time-Dependent DFT (TD-DFT). materialsciencejournal.org For 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine, the HOMO is expected to be localized on the electron-rich hexyloxyphenyl group (the donor), while the LUMO would likely be centered on the electron-deficient pyrimidine ring (the acceptor).

Table 2: Example of Calculated Quantum Chemical Parameters for a Pyrimidine Derivative This table illustrates typical quantum chemical descriptors derived from HOMO and LUMO energies. researchgate.net

ParameterDefinitionTypical Value Range (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital-8 to -9
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-0.3 to 0.2
Energy Gap (ΔE) E_LUMO - E_HOMO8 to 9
Ionization Potential (I) -E_HOMO8 to 9
Electron Affinity (A) -E_LUMO-0.2 to 0.3
Electronegativity (χ) (I + A) / 2~4.5
Chemical Hardness (η) (I - A) / 2~4.2

Where DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations are particularly valuable for investigating the liquid-crystal phases of phenyl-pyrimidine compounds. nih.gov In these simulations, a system containing many molecules is allowed to evolve over time according to the laws of classical mechanics, with forces between atoms calculated using a pre-defined force field.

For liquid crystals, MD simulations can predict phase transitions and characterize the structural organization within a specific phase (e.g., nematic, smectic A, smectic C). nih.gov Researchers can analyze molecular ordering relative to a director axis, the arrangement of molecules into layers, and the conformational behavior of the flexible alkyl tails. Studies on similar molecules, such as 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, have shown that accurate modeling of electrostatic interactions (e.g., ring quadrupoles) is essential to correctly reproduce the experimentally observed liquid crystal phases. nih.gov

The degree of order in a liquid crystal mesophase is quantified by orientational distribution functions. These functions describe the probability of finding a molecule oriented in a particular direction relative to the average alignment direction, known as the director. The primary output of this analysis is the order parameter.

In theoretical studies and MD simulations of phenyl-pyrimidine systems, order is analyzed for different parts of the molecule, such as the rigid aromatic core and the flexible tails. nih.gov To differentiate between different smectic phases (e.g., smectic A where molecules are aligned perpendicular to the layer, and smectic C where they are tilted), the intermolecular structure is resolved into contributions parallel and perpendicular to the layer normal. nih.gov This allows for a detailed, quantitative description of the molecular organization that defines the mesophase.

Density Functional Theory (DFT) for Ground State Properties

Theoretical Understanding of Charge Transfer Mechanisms

The structure of this compound, featuring an electron-donating hexyloxyphenyl group linked to an electron-accepting pyrimidine ring, makes it a classic donor-acceptor (D-A) system. Such systems are known to exhibit intramolecular charge transfer (ICT), a process where electronic charge density moves from the donor to the acceptor upon photoexcitation. dntb.gov.ua

Theoretical calculations, particularly TD-DFT, are crucial for understanding the nature of this charge transfer. nih.gov Calculations can reveal the character of the excited states, showing, for example, a transition from a ground state with electron density on the donor (HOMO) to an excited state where the electron has moved to the acceptor (LUMO). materialsciencejournal.org

The efficiency of this charge transfer is highly dependent on the molecular geometry, especially the torsion angle between the donor and acceptor moieties. dntb.gov.ua Theoretical models can explore how this angle affects the electronic coupling between the two parts of the molecule. In some D-A systems, significant twisting in the excited state can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which may deactivate through non-radiative pathways, thereby quenching fluorescence. dntb.gov.ua Computational studies can map out the energy landscape of the excited state to determine if such non-radiative decay pathways are favorable. dntb.gov.ua

Intermolecular Interactions and Supramolecular Assembly

Dipole-Dipole Interactions

While a precise, experimentally or computationally determined dipole moment for this specific compound is not documented in the searched literature, studies on similar phenylpyrimidine molecules indicate that the dipole moment is a significant factor in their molecular packing. aps.orgnih.gov These dipole-dipole interactions contribute to the cohesive energy of the system and influence the orientation of molecules in both the solid and liquid crystalline phases, often favoring anti-parallel arrangements to minimize electrostatic repulsion.

Table 1: Estimated Contribution of Dipole-Dipole Interactions in Phenylpyrimidine Systems

Interaction TypeEstimated Energy Range (kJ/mol)Influence on Supramolecular Structure
Dipole-Dipole5 - 20Promotes anti-parallel alignment of molecules, influencing layer formation in smectic phases.

Note: The energy range is an estimation based on general values for organic molecules of similar complexity, as specific data for this compound is unavailable.

π-Stacking Phenomena

The aromatic core of this compound, consisting of a phenyl and a pyrimidine ring, is susceptible to π-stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals, are a crucial driving force for the assembly of many aromatic liquid crystals. researchgate.net The geometry of π-stacking can vary, with common motifs being face-to-face and offset (or slipped) stacking.

In phenylpyrimidine systems, offset stacking is often favored to reduce electrostatic repulsion between the electron-rich centers of the aromatic rings. aps.orgnih.gov The extent and nature of π-stacking are influenced by the electronic properties of the aromatic rings and the steric hindrance from the attached alkyl and alkoxy chains. These interactions play a significant role in the formation of columnar or layered structures characteristic of liquid crystalline phases.

Halogen Bonding in Related Systems

While this compound does not itself contain a halogen atom, the study of halogen bonding in related pyrimidine derivatives provides valuable insight into the directional and specific nature of intermolecular interactions that the pyrimidine ring can participate in. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atoms in a pyrimidine ring.

Studies on co-crystals of pyrimidines with halogenated compounds have demonstrated the formation of strong and directional C–I···N or C–Br···N halogen bonds. nih.govresearchgate.net These interactions can be a powerful tool in crystal engineering to control the supramolecular architecture. The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them potential halogen bond acceptors if a suitable halogen bond donor were introduced into the system. This highlights the versatility of the pyrimidine core in forming specific intermolecular contacts.

Hydrogen Bonding in Pyrimidine-Based Supramolecular Mesogens

Hydrogen bonding is another critical directional interaction that can significantly influence the structure and properties of liquid crystals. In the case of this compound, the molecule itself lacks strong hydrogen bond donors (like -OH or -NH groups). However, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

In supramolecular liquid crystal systems, pyrimidine-containing molecules can form hydrogen bonds with complementary molecules that possess hydrogen bond donor groups (e.g., carboxylic acids, phenols). nih.govnih.govresearchgate.net These interactions can lead to the formation of well-defined supramolecular complexes with enhanced mesomorphic properties. For instance, the interaction between a pyrimidine derivative and a carboxylic acid can lead to the formation of a linear, extended mesogen that exhibits liquid crystalline phases not observed in the individual components. The study of such systems underscores the importance of the pyrimidine nitrogen atoms as key sites for directed intermolecular interactions.

Table 2: Potential Intermolecular Interactions Involving the Pyrimidine Ring

Interaction TypePotential Role in Supramolecular Assembly
π-StackingStabilization of layered or columnar structures.
Halogen Bonding (with suitable donors)Directional control of molecular packing.
Hydrogen Bonding (with suitable donors)Formation of extended supramolecular mesogens.

Mesomorphic Behavior and Phase Transitions of 5 Hexyl 2 4 Hexyloxy Phenyl Pyrimidine

Identification and Classification of Liquid Crystalline Phases

The phase behavior of 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine is characterized by the formation of one or more liquid crystalline phases (mesophases) upon heating from its crystalline solid state before transitioning into an isotropic liquid. The identification and classification of these mesophases are typically carried out using techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

While the broader class of 2-(4-alkoxyphenyl)-5-alkylpyrimidine compounds can exhibit a nematic phase, specific data for this compound is not extensively detailed in the reviewed literature. However, it is noteworthy that liquid crystal compositions containing 2-(4-alkoxyphenyl)-5-alkylpyrimidine compounds have been reported to possess a positive dielectric anisotropy in the nematic phase. google.com The presence of a nematic phase in this homologous series is often observed for members with shorter alkyl and alkoxy chains. As the chain length increases, the tendency to form smectic phases becomes more pronounced, often at the expense of the nematic phase. For the hexyl and hexyloxy substituted compound, it is possible that a monotropic nematic phase could exist, appearing only upon cooling from the isotropic liquid, or that the smectic phases are sufficiently stable to dominate the mesomorphic behavior.

The 5-n-alkyl-2-[4-(n-alkoxy)phenyl]pyrimidine series is well-documented for its exhibition of smectic C (SmC) mesophases over a wide temperature range. tandfonline.com These phases are characterized by a layered arrangement of molecules, with the molecules tilted with respect to the layer normal. In addition to the SmC phase, a higher temperature smectic A (SmA) phase, where the molecules are orthogonal to the layer planes, is also commonly observed.

For homologous series of 2-(4'-alkoxybiphen-4-yl)-5-cyanopyridines, it has been shown that all compounds exhibit both enantiotropic nematic and smectic A phases, with an additional enantiotropic smectic C phase for longer alkoxy homologues. nih.gov While the core structure is different, this indicates a general trend for pyrimidine-based liquid crystals. Atomistic simulations of related alkoxy substituted phenylpyrimidines have also shown the self-assembly into smectic A and smectic C phases. nih.gov

The following table provides representative phase transition temperatures for a related homologous series, 5-[4-(alkyloxy)phenyl]-2-{4'-[(S)-2-methylbutyl]phenyl}pyrimidine, to illustrate the typical phase sequences observed.

Alkyl Chain (n)Crystal to SmX (°C)SmX to SmC* (°C)SmC* to SmA* (°C)SmA* to Isotropic (°C)
672.8140.1153.4165.8
770.2135.2155.1163.5
875.1132.8156.2161.7
978.9130.5154.9158.3
1081.3128.3152.1154.6

Data adapted from a study on a similar pyrimidine (B1678525) core structure to illustrate typical mesomorphic behavior. The phases denoted with an asterisk () indicate chiral phases.* koreascience.kr

Research on phenoxy-terminated 5-alkoxy-2-(4-alkoxyphenyl)pyrimidine liquid crystals has suggested the formation of a SmA phase with a partially intercalated bilayer structure. northwestern.edu In such a structure, the molecules are arranged in layers with a significant overlap of the molecular cores, leading to a layer spacing that is less than twice the molecular length. This intercalated arrangement is driven by favorable interactions between different parts of the molecules. While this study was not on the exact target compound, it highlights the potential for such complex smectic structures within this family of materials. The formation of intercalated phases is often influenced by the presence of different and incompatible molecular segments. mdpi.com

There is no specific information in the reviewed literature indicating the presence of modulated smectic phases, such as the smectic C* ribbon phase, for this compound. These phases, which feature a periodic modulation of the molecular orientation or layer structure, are a more specialized area of liquid crystal research. researchgate.net

The compound this compound is achiral and therefore will not inherently form cholesteric (chiral nematic) or other chiral mesophases. However, the introduction of a chiral dopant into a nematic or smectic C phase of a liquid crystal can induce chirality, leading to the formation of a cholesteric or a chiral smectic C (SmC) phase, respectively. The 5-n-alkyl-2-[4-(n-alkoxy)phenyl]pyrimidine series is a common host for chiral dopants to create ferroelectric liquid crystal mixtures. tandfonline.com The propensity of the host material to form a tilted smectic C phase is a prerequisite for the induction of a ferroelectric SmC phase.

While there is no specific data on the De Vries characteristics of this compound, related compounds with a phenylpyrimidine core have been investigated as potential De Vries smectics. De Vries smectic liquid crystals are a special class of materials that exhibit a negligible layer shrinkage at the transition from the orthogonal SmA phase to the tilted SmC phase. This property is highly desirable for applications in display technologies as it can prevent the formation of defects.

In a conventional SmA to SmC transition, the tilting of the molecules leads to a significant decrease in the layer spacing. In a De Vries smectic, it is proposed that the molecules are already tilted in the SmA phase but with a random azimuthal orientation. The transition to the SmC phase then involves a biasing of this azimuthal distribution, leading to a macroscopic tilt without a significant change in the layer thickness. Although no direct evidence is available for the target compound, the broader family of phenylpyrimidine-based liquid crystals is an active area of research for new De Vries materials.

Smectic Mesophases (SmA, SmC, SmX, B6)

Influence of Molecular Structure on Mesophase Stability and Range

The mesomorphic behavior of calamitic (rod-shaped) liquid crystals, such as this compound, is profoundly influenced by their molecular structure. The stability of the liquid crystal phase and the temperature range over which it exists are determined by the interplay of intermolecular forces, which are in turn governed by the molecule's geometry, polarity, and polarizability.

Impact of Alkyl/Alkoxy Chain Length and Architecture

The length of the terminal alkyl and alkoxy chains plays a critical role in determining the type of mesophase exhibited and its thermal stability. In homologous series of 5-alkyl-2-(4-alkoxyphenyl)pyrimidines, systematic variation of the chain lengths leads to predictable trends in mesomorphic behavior.

Generally, for compounds with shorter alkyl/alkoxy chains, the nematic (N) phase is predominant. researchgate.net As the chains are lengthened, there is a tendency to suppress the nematic phase in favor of more ordered smectic phases, such as the smectic C (SmC) and smectic A (SmA) phases. mdpi.comresearchgate.net This trend is attributed to the increased van der Waals forces between the longer chains, which promotes a layered molecular arrangement characteristic of smectic phases. The dilution of the rigid mesogenic core by the flexible chains can also lead to a reduction in the nematic phase's thermal stability. mdpi.com

For instance, studies on related homologous series show a clear pattern. A compound with short chains may exhibit only a nematic phase. mdpi.com As the number of carbons in the chains increases, the clearing point (the transition from liquid crystal to isotropic liquid) tends to decrease, while the stability of smectic phases increases. mdpi.comresearchgate.net This often results in the appearance of smectic phases and a narrowing or complete disappearance of the nematic range. researchgate.netmdpi.com The architecture of the chains, such as the presence of branching, can also disrupt molecular packing and affect mesophase stability.

Table 1: Effect of Terminal Chain Length on Mesophase Behavior in a Generic Pyridine-Based Homologous Series Note: This table illustrates a general trend observed in similar liquid crystal systems. Tn refers to a compound with a terminal alkoxy chain of 'n' carbons.

CompoundMesophase BehaviorNematic Stability (°C)Smectic A Stability (°C)
T6Purely Nematic164.4-
T8Nematic & Smectic A160.1145.7
T10Nematic & Smectic A155.8149.2
T12Nematic & Smectic A151.0149.5
T16Purely Smectic A-139.5

This interactive table is based on data for a pyridine-based homologous series, illustrating the principle that increasing chain length tends to decrease nematic stability while increasing smectic stability. mdpi.com

Role of the Pyrimidine Core and Substituent Position

The pyrimidine ring is a crucial component that defines the unique properties of this class of liquid crystals. tandfonline.comtandfonline.com Compared to a traditional 1,4-phenylene ring, the 2,5-disubstituted pyrimidine core possesses several key features:

High Dipole Moment: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a significant transverse dipole moment. This affects the dielectric anisotropy and intermolecular interactions, influencing the material's response to electric fields, a key aspect for display applications.

Reduced Symmetry: The non-linear arrangement of substituents at the 2 and 5 positions results in a "bent" core structure. This deviation from linearity can influence the packing efficiency of the molecules, affecting the type and stability of the mesophases. rsc.org

π-Deficient Aromaticity: The heterocyclic nature of the pyrimidine ring makes it a π-deficient system, which influences its electronic and optical properties. tandfonline.com

The specific placement of substituents at the 2- and 5-positions is vital. This arrangement links the phenyl ring and the alkyl chain at opposite ends of the pyrimidine core, creating the elongated, calamitic shape necessary for liquid crystallinity. The position of the nitrogen atoms relative to these substituents dictates the direction and magnitude of the molecular dipole moment, which is a key parameter in the design of liquid crystal materials for specific applications. tandfonline.comresearchgate.net

Effects of Molecular Rigidity and Flexibility

The mesomorphic behavior of this compound is governed by the balance between the rigidity of its aromatic core and the flexibility of its terminal alkyl/alkoxy chains. acs.org

Rigid Core: The phenylpyrimidine central unit provides the structural rigidity necessary for the formation of an ordered, anisotropic liquid crystalline phase. acs.org This rigidity facilitates the parallel alignment of molecules, which is the fundamental characteristic of mesophases. The structural aspect ratio of this rigid core has been shown to be a dominant factor in determining the anisotropy of the material's properties. acs.org A high degree of rigidity generally leads to higher clearing points, indicating greater thermal stability of the mesophase.

Flexible Chains: The hexyl and hexyloxy chains impart flexibility to the molecule. This flexibility is crucial for lowering the melting point from the crystalline solid to the liquid crystal phase. The thermal motions of these chains create "free volume," which facilitates the molecular rearrangements necessary for phase transitions. researchgate.net As discussed, the length and conformation of these chains also dictate the specific type of mesophase that forms (nematic vs. smectic). researchgate.netmdpi.com

Disrupting this balance, for example by increasing backbone flexibility or reducing the rigidity of the core, can destabilize the mesophase, leading to lower transition temperatures or a complete loss of liquid crystalline behavior. researchgate.netrsc.org

Design Principles for Photo-Switchable Liquid Crystals

The pyrimidine framework serves as an excellent scaffold for designing photo-switchable liquid crystals. The primary design principle involves incorporating a photochromic molecule, such as an azobenzene (B91143) unit, into the liquid crystal structure. rsc.orgresearchgate.net

The key components for such a design are:

A Liquid Crystalline Scaffold: A rigid core, like the phenylpyrimidine unit, provides the necessary molecular shape and intermolecular interactions to establish a stable liquid crystal phase. nih.gov

A Photoswitchable Moiety: An azobenzene group is commonly used because it can undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. researchgate.netnih.gov The trans isomer is a relatively linear, flat molecule that fits well within the ordered liquid crystal structure.

Isomerization-Induced Disruption: Upon illumination (e.g., with UV light), the azobenzene unit switches to its bent cis isomer. nih.gov This significant change in molecular shape acts as a "molecular impurity," disrupting the long-range orientational order of the liquid crystal mesophase. researchgate.net This can trigger a phase transition to a less ordered or isotropic state.

Reversibility: The process should be reversible. The cis isomer can revert to the more stable trans form either thermally over time or by irradiation with a different wavelength of light (e.g., visible light), thereby restoring the liquid crystal phase. rsc.orgresearchgate.net

The goal is to design a molecule where the two isomeric states have significantly different abilities to pack into an ordered mesophase. nih.gov By controlling the light, one can effectively switch the material between an ordered (liquid crystal) and a disordered (isotropic) state, enabling applications in optical data storage, soft robotics, and light-actuated devices. nih.govresearchgate.net

Spectroscopic and Advanced Characterization Techniques in the Study of 5 Hexyl 2 4 Hexyloxy Phenyl Pyrimidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of individual atoms. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are assigned based on the distinct electronic environments of the protons in the pyrimidine (B1678525) ring, the phenyl ring, and the aliphatic hexyl and hexyloxy chains.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine-H~8.7s
Phenyl-H (ortho to pyrimidine)~8.4d
Phenyl-H (ortho to hexyloxy)~7.0d
-OCH₂- (hexyloxy)~4.0t
-CH₂- (hexyl at C5)~2.7t
Aliphatic chain protons~0.9 - 1.8m
Terminal -CH₃~0.9t

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding partners.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrimidine C2~164
Pyrimidine C4, C6~157
Pyrimidine C5~130
Phenyl C (ipso, attached to pyrimidine)~131
Phenyl C (ipso, attached to hexyloxy)~162
Phenyl CH~129, ~115
-OCH₂- (hexyloxy)~68
-CH₂- (hexyl at C5)~32
Aliphatic chain carbons~22 - 32
Terminal -CH₃~14

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine and phenyl rings, as well as the C-H and C-O bonds of the alkyl and alkoxy chains.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch~3050
Aliphatic C-H stretch~2850-2960
C=N and C=C stretching (aromatic rings)~1500-1600
C-O-C stretch (ether)~1250
C-H bending~700-900

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the π → π* transitions are typically observed. The position of the maximum absorption (λmax) is influenced by the extent of conjugation.

Interactive Data Table: Predicted UV-Vis Absorption Data

SolventPredicted λmax (nm)
Chloroform~310
Cyclohexane~305

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is highly sensitive to the molecular structure and its environment. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For molecules like this compound, the emission properties are dependent on the nature of the excited state.

Interactive Data Table: Predicted Fluorescence Data

SolventPredicted Emission λmax (nm)Predicted Quantum Yield (ΦF)
Chloroform~360~0.4
Cyclohexane~355~0.5

Thermal Analysis for Phase Transition Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are particularly important for materials like liquid crystals, which exhibit different phases at different temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions such as melting and liquid crystal phase transitions. For this compound, which is expected to exhibit liquid crystalline behavior, DSC is crucial for determining the temperatures and enthalpies of these transitions.

Interactive Data Table: Predicted DSC Thermal Transitions

TransitionPredicted Temperature (°C)Predicted Enthalpy (kJ/mol)
Crystal to Smectic C~75~20
Smectic C to Smectic A~151~1.5
Smectic A to Isotropic~193~3.0

Optical Microscopy for Mesophase Texture Observation

Optical microscopy, particularly Polarizing Optical Microscopy (POM), is a primary and indispensable tool for the initial identification and characterization of liquid crystalline phases (mesophases). The unique optical anisotropy of liquid crystals causes them to interact with polarized light, producing characteristic textures that act as fingerprints for different mesophase types.

In a typical POM experiment, the sample of this compound would be placed on a temperature-controlled stage between two crossed polarizers. As the sample is heated from its crystalline solid state and subsequently cooled from its isotropic liquid state, any intermediate liquid crystalline phases would manifest as birefringent textures.

For a compound with the structure of this compound, one would anticipate the formation of one or more mesophases, such as nematic (N) and/or smectic (Sm) phases, upon heating and cooling. The transition temperatures at which these phases appear and disappear are key material properties.

Expected Nematic Phase Textures: If a nematic phase is present, characteristic textures like the Schlieren texture (with dark brushes corresponding to points of singularity in the molecular orientation) or a marbled texture would be observed.

Expected Smectic Phase Textures: Smectic phases, which possess a higher degree of order with molecules arranged in layers, would exhibit different textures. For example, a Smectic A (SmA) phase might show a focal-conic fan texture, while a tilted Smectic C (SmC) phase could display a broken focal-conic fan texture or a Schlieren texture with different singularity types than the nematic phase.

For a closely related isomer, 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine , the observed mesophases are a Smectic C phase, which transitions to a Smectic A phase, and finally to the isotropic liquid upon heating. The transition temperatures for this isomer are as follows:

TransitionTemperature (°C)
Crystal (Cr) to Smectic C (SmC)75
Smectic C (SmC) to Smectic A (SmA)151
Smectic A (SmA) to Isotropic (I)193

This interactive data table is based on data for a structural isomer and is provided for illustrative purposes.

It is plausible that this compound would exhibit a similar, though not identical, phase sequence and transition temperatures.

X-ray Diffraction (XRD) for Structural Order

X-ray diffraction is a powerful technique used to probe the molecular arrangement within the different phases of a liquid crystal. By analyzing the angles and intensities of scattered X-rays, detailed information about the structural order, such as layer spacing in smectic phases and intermolecular distances, can be obtained.

WAXD probes short-range positional order, typically on the scale of intermolecular distances.

In the isotropic liquid phase, a broad, diffuse scattering halo would be expected, indicating a lack of long-range molecular order.

In a nematic or smectic phase, WAXD would also show a diffuse halo at a wide angle (typically around 2θ ≈ 20°), corresponding to the average distance between the sides of the molecules (approximately 4-5 Å). This reflects the liquid-like disorder within the nematic director or within the smectic layers.

SAXS is crucial for identifying and characterizing phases with long-range periodic order, such as smectic phases.

A nematic phase would not produce a sharp SAXS peak, as it lacks the periodic layer structure of a smectic phase.

If this compound forms a Smectic A or Smectic C phase, a sharp peak would appear in the small-angle region (typically 2θ = 1-5°). The position of this peak (q-value) can be used to calculate the smectic layer spacing (d) using Bragg's law (d = 2π/q). This layer spacing is typically on the order of the molecular length. In temperature-dependent studies, a decrease in layer spacing at the SmA to SmC transition is often observed, which is indicative of the tilting of the molecules within the layers.

Electrochemical Characterization

Electrochemical characterization, particularly cyclic voltammetry, is employed to determine the electronic properties of a material, such as its oxidation and reduction potentials. This information is vital when considering the compound for applications in electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In a cyclic voltammetry experiment, a voltage is swept between two limits and the resulting current is measured. This allows for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound.

The onset of the first oxidation peak corresponds to the energy required to remove an electron from the HOMO level.

The onset of the first reduction peak corresponds to the energy required to add an electron to the LUMO level.

For phenylpyrimidine derivatives, the pyrimidine core is electron-deficient, while the phenyl and alkoxy/alkyl substituents are typically electron-donating. This electronic structure would influence the resulting HOMO and LUMO levels. The energy gap (difference between HOMO and LUMO) is a critical parameter that determines the material's potential for use in optoelectronic applications. While specific data for this compound is unavailable, studies on similar pyrimidine-containing molecules are used to design materials with specific electronic properties for device applications.

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials and the interfaces between electrodes and electrolytes. When applied to liquid crystals like this compound, EIS can provide valuable information about ionic conductivity, dielectric properties, and charge carrier dynamics within the material.

The technique involves applying a small amplitude AC voltage or current over a wide range of frequencies and measuring the resulting impedance. The data is often represented as a Nyquist plot, which displays the imaginary part of impedance against the real part. Analysis of these plots, often with the help of equivalent electrical circuit models, allows for the determination of parameters such as bulk resistance, double-layer capacitance, and charge transfer resistance.

Table 1: Hypothetical EIS Data for a Phenylpyrimidine Liquid Crystal in its Nematic Phase

Frequency (Hz) Z' (Real Impedance, kΩ) -Z'' (Imaginary Impedance, kΩ)
100,000 15 5
10,000 25 15
1,000 50 40
100 120 80
10 200 100

This table represents illustrative data that could be obtained from an EIS measurement of a liquid crystal, demonstrating the frequency-dependent impedance.

Gel Permeation Chromatography (GPC) for Polymer Molecular Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. alfa-chemistry.comselectscience.net While this compound is a small molecule, it can be used as a monomer to synthesize side-chain liquid crystalline polymers. In such cases, GPC is essential for characterizing the resulting polymer.

The principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. alfa-chemistry.com A dissolved polymer sample is passed through a column packed with porous gel beads. wikipedia.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first. selectscience.net Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. alfa-chemistry.com By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. wikipedia.org

For a polymeric derivative of this compound, GPC analysis would yield crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.net These parameters are critical as they significantly influence the physical and mesomorphic properties of the polymer, including its transition temperatures, viscosity, and mechanical strength. For instance, studies on other side-chain liquid crystalline polymers have shown that both molecular weight and polydispersity affect the flexibility of the polymer backbone and the stability of the liquid crystalline phases. mdpi.com

Table 2: Representative GPC Data for a Side-Chain Liquid Crystalline Polymer

Parameter Value
Number-Average Molecular Weight (Mn) 8,500 g/mol
Weight-Average Molecular Weight (Mw) 12,750 g/mol
Polydispersity Index (PDI) 1.5

This table provides typical data obtained from GPC analysis of a liquid crystalline polymer, illustrating the key parameters used for its characterization.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for assessing the thermal stability of materials, including liquid crystals like this compound.

In a TGA experiment, a small amount of the sample is heated in a furnace at a constant rate, and its weight is continuously monitored. The resulting thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which the material begins to degrade. This is crucial for determining the operational temperature range of the material in potential applications.

While specific TGA data for this compound is not widely published, studies on other liquid crystalline materials, such as those based on benzotrifluoride (B45747) moieties or viologen salts, have demonstrated their high thermal stability, with decomposition temperatures often exceeding 300°C. mdpi.commdpi.com For this compound, a TGA analysis would be expected to show a stable baseline with no significant weight loss until the decomposition temperature is reached. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. mdpi.com

Table 3: Illustrative TGA Data for a Thermally Stable Liquid Crystal

Parameter Temperature (°C)
Onset of Decomposition (Tonset) 320
Temperature at 5% Weight Loss (Td5) 335
Temperature at 10% Weight Loss (Td10) 350

This table presents hypothetical TGA data for a liquid crystal, highlighting key metrics for its thermal stability.

Structure Performance Relationships in 5 Hexyl 2 4 Hexyloxy Phenyl Pyrimidine Based Systems

Modulating Device Performance via Molecular Engineering

The strategic modification of the 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine structure, particularly through the manipulation of its peripheral substituents, offers a powerful tool for fine-tuning the optoelectronic properties and, consequently, the efficiency of devices in which it is employed. The hexyl and hexyloxy side chains, for instance, are not merely passive components; they actively influence the intermolecular packing, solubility, and interfacial interactions, which in turn affect the charge dynamics within the device.

Impact on Charge Recombination and Electron Lifetime in Devices

The presence of alkyl and alkoxy chains, such as the hexyl and hexyloxy groups in the target molecule, can influence charge recombination in several ways. These flexible side chains can create a steric barrier that hinders the approach of redox species or charge carriers from adjacent molecules to the core of the pyrimidine (B1678525) derivative, thereby reducing the probability of recombination. This insulating effect can lead to a longer electron lifetime, which is the average time an electron exists in a high-energy state before recombining.

The following table, adapted from a study on related pyrimidine-based dyes (D1, D2, and D3), illustrates how structural modifications can influence photovoltaic performance, including parameters sensitive to charge recombination and electron lifetime.

DyeJsc (mA·cm⁻²)Voc (V)FF (%)PCE (%)
D12.130.5671.850.84
D21.340.5470.120.51
D31.090.5368.340.39

This table is illustrative and based on data for related pyrimidine compounds to demonstrate the principle of molecular engineering's impact on device performance. rsc.org

Relationship between Molecular Planarity and Device Efficiency

The planarity of a molecule, or the degree to which its constituent atoms lie in the same plane, is a critical structural parameter that profoundly influences the electronic properties and, consequently, the efficiency of organic electronic devices. A more planar molecular structure generally leads to enhanced π-orbital overlap between adjacent molecules, which facilitates intermolecular charge transport and can improve charge mobility.

However, excessive planarity can sometimes promote strong intermolecular aggregation, which may be detrimental to device performance by introducing charge traps or leading to unfavorable morphology in thin films. Therefore, a delicate balance must be struck. The flexible hexyl and hexyloxy chains on this compound can play a beneficial role in this regard by modulating the intermolecular spacing and preventing excessive aggregation, thereby ensuring favorable solid-state packing for efficient charge transport.

Studies on other classes of organic dyes have shown a clear correlation between molecular planarity and device performance. For instance, in some indoline (B122111) and carbazole (B46965) dyes, planarization of the donor moiety has been shown to improve interfacial charge-transfer processes. Conversely, a more twisted conformation can disrupt π-conjugation, leading to a blue-shift in absorption and potentially hindering charge transport. Electrochemical impedance spectroscopy has revealed significant differences in charge recombination depending on the planarity of the dye structure.

While a direct comparison of the planarity of this compound with its device efficiency is not documented, the principles derived from related systems strongly suggest that its conformational geometry is a critical factor in determining its suitability for electronic applications.

Applications of 5 Hexyl 2 4 Hexyloxy Phenyl Pyrimidine in Advanced Materials and Devices

Liquid Crystal Displays and Electro-Optical Devicesaps.orgresearchgate.net

The field of liquid crystal displays (LCDs) and other electro-optical devices continually seeks materials that offer faster switching speeds and improved viewing characteristics. Phenylpyrimidine-based liquid crystals are of significant interest in this domain. googleapis.com

De Vries Smectics for Fast Switching Applicationsaps.orgrsc.org

A key challenge in the development of fast-switching ferroelectric liquid crystal displays (FLCDs) is the layer shrinkage that occurs during the transition from the smectic A (SmA) to the smectic C (SmC) phase. This shrinkage leads to defects in the liquid crystal alignment, which can impair device performance. "De Vries" smectic liquid crystals are a class of materials that exhibit minimal or no layer shrinkage at this phase transition, making them highly desirable for defect-free, fast-switching applications. aps.orgaps.org

Research into chiral 5-phenylpyrimidine (B189523) benzoate (B1203000) core compounds has demonstrated their potential as de Vries smectics. aps.org The inclusion of a 5-phenylpyrimidine core is instrumental in promoting the SmA phase, which, when combined with other molecular features that encourage the SmC phase, can lead to the desirable de Vries properties. aps.org Studies on calamitic liquid crystals based on 5-phenyl-pyrimidine derivatives have shown that these materials can exhibit "de Vries smectic" characteristics. For instance, a siloxane-containing 5-phenyl pyrimidine (B1678525) derivative was found to have a layer shrinkage of only 1.7% at 13°C below the SmA* to SmC* transition temperature. researchgate.netaps.org This minimal shrinkage is a hallmark of de Vries smectics and is crucial for their application in high-performance displays.

The general molecular structure of 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine, with its phenylpyrimidine core, aligns with the design principles for de Vries smectic liquid crystals. The flexible alkyl and alkoxy chains contribute to the formation of the necessary smectic phases, while the rigid core influences the electronic and optical properties.

Table 1: Properties of a Representative 5-Phenylpyrimidine-based De Vries Smectic Liquid Crystal

PropertyValueReference
Phase TransitionSmA* - SmC* researchgate.netaps.org
Layer Shrinkage1.7% (at TAC - 13°C) researchgate.netaps.org
Reduction Factor (R)~0.373 researchgate.net
de Vries Coefficient (CdeVries)~0.86 researchgate.net

Organic Light-Emitting Diodes (OLEDs)nih.gov

In the realm of solid-state lighting and displays, organic light-emitting diodes (OLEDs) have emerged as a leading technology. The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer.

Emitter Materials for Electroluminescencenih.gov

Derivatives of phenyl pyrimidine have been investigated as emitter materials in OLEDs. These compounds can be designed to exhibit high thermal stability and to facilitate the emission of light through electroluminescence. For instance, derivatives of phenyl pyrimidine incorporating triphenylamino or 4,4′-dimethoxytriphenylamino donor groups have been synthesized and shown to be effective emitters. nih.gov The pyrimidine moiety often acts as an electron-accepting unit within the molecule. When combined with an electron-donating group, this donor-acceptor structure can lead to efficient charge recombination and light emission. nih.gov

The electroluminescence of these materials can be tuned by modifying the chemical structure. For example, the addition of methoxy (B1213986) groups to a phenyl pyrimidine derivative resulted in a bathochromic shift of the emission from the blue to the green-blue spectral region. nih.gov OLEDs fabricated with such phenyl pyrimidine derivatives as the emitting layer have demonstrated high external quantum efficiencies (EQEs), with values reaching up to 10.6%. nih.gov

Utilizing Triplet Excitons in OLED Devicesnih.gov

A significant challenge in OLED technology is the efficient utilization of triplet excitons, which are generated in a 3:1 ratio with singlet excitons during electrical excitation. nih.gov Phenyl pyrimidine derivatives are being explored for their potential to harvest these triplet excitons, which can significantly enhance the internal quantum efficiency of the device. While mechanisms like thermally activated delayed fluorescence (TADF) and triplet-triplet annihilation (TTA) are strategies to utilize triplet excitons, research into some phenyl pyrimidine derivatives suggests that the hot exciton (B1674681) mechanism may be at play. nih.gov The design of molecules with specific energy levels for their singlet and triplet states is crucial for promoting these processes.

Table 2: Performance of an OLED Device Using a Phenyl Pyrimidine-Based Emitter

ParameterValueReference
Emitter TypePhenyl pyrimidine derivative nih.gov
Maximum External Quantum Efficiency (EQE)up to 10.6% nih.gov
Emission ColorBlue to Green-Blue nih.gov
Proposed Triplet Utilization MechanismHot Exciton nih.gov

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, offering a potentially low-cost alternative to conventional silicon-based solar cells. The efficiency of a DSSC is critically dependent on the properties of the dye sensitizer, which is responsible for absorbing light and injecting electrons into the semiconductor electrode.

Dye Sensitizers for Light Absorption and Charge Transfernih.govchemrxiv.org

The fundamental process in a DSSC involves the photo-induced intramolecular charge transfer (ICT) from a donor part of the dye molecule to an acceptor part. nih.govchemrxiv.org This charge transfer is essential for the subsequent injection of an electron into the conduction band of the semiconductor (typically TiO₂). The molecular structure of the dye plays a pivotal role in its ability to absorb light across the solar spectrum and to facilitate efficient charge separation and transfer.

The efficiency of light absorption and charge transfer is intimately linked to the electronic and structural properties of the dye molecule in its ground, excited, and cationic states. nih.govchemrxiv.org Judicious molecular engineering is key to developing highly efficient charge transfer sensitizers for DSSCs. rsc.org

Table 3: Key Components and Processes in Dye-Sensitized Solar Cells

Component/ProcessRoleRelevant Structural FeaturesReference
Dye SensitizerLight absorption and electron injectionDonor-π-Acceptor (D-π-A) structure nih.govchemrxiv.org
Intramolecular Charge Transfer (ICT)Facilitates electron injection into the semiconductorEfficient π-conjugation from donor to acceptor nih.govchemrxiv.org
Alkoxy Chains (e.g., hexyloxy)Can suppress dark currents and improve performanceLong alkyl chains rsc.org

Strategies for Coadsorbent-Free Operation

In the field of dye-sensitized solar cells (DSSCs), the aggregation of organic dye molecules on the semiconductor surface (e.g., TiO₂) is a significant issue that can impair device performance by promoting non-radiative decay pathways and hindering efficient electron injection. To counteract this, coadsorbents are often used to separate dye molecules. However, the incorporation of bulky side chains, such as the hexyloxy groups found in derivatives of this compound, presents a promising strategy for achieving coadsorbent-free operation. rsc.org

The long alkyl chains, like the hexyloxy and hexyl groups on the phenyl and pyrimidine rings respectively, create steric hindrance. This bulkiness effectively disrupts the intermolecular π-π stacking that leads to dye aggregation on the semiconductor surface. By preventing the dyes from packing too closely, these chains help maintain a monolayer of sensitizer, which is crucial for efficient charge transfer. This molecular design, featuring bulky donor groups, is instrumental in suppressing interfacial charge recombination, a key factor in enabling high open-circuit photovoltage (V_oc) in DSSCs. nih.gov New dipolar compounds containing a 5,6-bis-hexyloxy-benzo rsc.orgnih.govnih.govthiadiazole entity have been shown to effectively suppress dark currents, which is a direct benefit of reducing aggregation and charge recombination. rsc.org This principle is directly applicable to sensitizers based on the this compound framework.

Improving Charge Collection and Device Efficiency

This blocking layer serves two primary functions:

Suppressing Charge Recombination: It acts as a barrier that prevents electrons injected into the semiconductor's conduction band from recombining with the oxidized dye or with the redox mediator in the electrolyte. rsc.orgnih.gov

Enhancing Electron Lifetime: By reducing recombination pathways, the electron lifetime within the semiconductor is extended, allowing for more efficient transport to the collection electrode. nih.gov

Research on related systems has demonstrated that this approach leads to a significant improvement in cell performance, particularly the open-circuit voltage (V_oc) and the fill factor (ff). rsc.orgresearchgate.net Consequently, a larger effective electron diffusion length can be achieved, enabling the use of thicker semiconductor films to maximize light harvesting without compromising charge collection. nih.gov Co-sensitization, a technique that combines multiple dyes to broaden the light absorption range, is another promising strategy that can be used in conjunction with well-designed molecules like this compound to further enhance device efficiency. researchgate.net

Non-Linear Optical (NLO) Materials

The structure of this compound is well-suited for applications in non-linear optics. NLO materials are characterized by their ability to alter the properties of light, which is essential for technologies like optical switching and signal processing. researchgate.net The key to a strong NLO response in organic molecules is often an intramolecular charge transfer (ICT) mechanism, typically achieved through a "push-pull" or Donor-π-Acceptor (D-π-A) architecture. nih.gov

In this molecule:

The 4-(hexyloxy)phenyl group acts as the electron donor (D) . The oxygen atom of the hexyloxy group donates electron density to the phenyl ring.

The electron-deficient pyrimidine ring serves as the electron acceptor (A) . researchgate.net

This arrangement facilitates a charge transfer from the donor end to the acceptor end of the molecule upon excitation, leading to a large change in the molecular dipole moment. This change is directly related to high molecular first hyperpolarizability (β), a key metric for second-order NLO activity. mdpi.com The pyrimidine scaffold has been the subject of extensive research for NLO chromophores, demonstrating its effectiveness as an acceptor unit. researchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, with smaller gaps often correlating with higher NLO responses. nih.gov The specific tuning of donor and acceptor strengths, as well as the nature of the π-conjugated system connecting them, allows for the optimization of NLO properties. nih.gov

Table 1: Key Molecular Features for NLO Activity

FeatureRole in this compoundNLO Effect
Electron Donor 4-(hexyloxy)phenyl group"Pushes" electron density into the system.
Electron Acceptor Pyrimidine ring"Pulls" electron density, creating a dipole.
Push-Pull System The D-A arrangement across the moleculeEnables intramolecular charge transfer (ICT).
Hyperpolarizability High potential for first hyperpolarizability (β)Leads to a strong second-order NLO response.

Sensors (e.g., Fluorescent Sensors)

The inherent fluorescence of the 2-phenylpyrimidine (B3000279) core makes this compound a candidate for the development of fluorescent sensors. Fluorescent sensors operate by exhibiting a change in their emission properties (e.g., intensity, wavelength, or lifetime) upon interaction with a specific analyte. A typical sensor molecule consists of a fluorophore (the light-emitting unit) and a recognition site (which selectively binds the target analyte). researchgate.net

In this context, the 2-[4-(hexyloxy)phenyl]pyrimidine moiety can serve as the fluorophore. The recognition site could be incorporated through further chemical modification, or the molecule's fluorescence could be sensitive to environmental changes such as polarity, pH, or the presence of metal ions that coordinate with the nitrogen atoms of the pyrimidine ring. The hexyl and hexyloxy side chains enhance the molecule's solubility in various media and can modulate its interaction with analytes. For example, research on other heterocyclic compounds has shown that a probe with a fluorophore and a recognition group can effectively detect specific biological molecules. researchgate.net While specific sensor applications of this exact compound are not widely documented, its structural motifs suggest a strong potential for use in chemical sensing based on fluorescence modulation.

Integration in Polymeric Materials and Composites

The rod-like, rigid structure of this compound makes it an excellent mesogen—a fundamental building block for liquid crystals. This property allows for its integration into polymeric materials to create highly ordered and functional composites. researchgate.net

Polymerization in Liquid Crystal Media

The compound itself exhibits liquid crystalline phases, where molecules show a degree of orientational order. synthon-chemicals.comsynthon-chemicals.com By introducing a polymerizable group (such as a vinyl or acrylate (B77674) moiety) onto the mesogen, it can be converted into a reactive mesogen. This functionalized monomer can then be polymerized. When polymerization is carried out while the monomer is in its liquid crystal state, the ordered structure of the liquid crystal phase can be captured and permanently locked into the resulting polymer network. This process, known as polymerization in a liquid crystal medium, allows for the creation of polymers with significant macroscopic alignment and anisotropic properties, which are valuable for applications in optics and electronics. rug.nl

Mesogen-Jacketed Liquid Crystalline Polymers

A more advanced application involves using the this compound moiety as a bulky side group attached to a flexible polymer backbone, creating a Mesogen-Jacketed Liquid Crystalline Polymer (MJLCP). rsc.org In an MJLCP, the large, rigid mesogenic side chains are attached laterally to the main polymer chain with very short or no flexible spacers. researchgate.net

The intense steric crowding from these bulky side groups forces the polymer backbone to adopt a rigid and extended helical or rod-like conformation. researchgate.net This architecture results in the formation of highly stable, ordered supramolecular structures, such as columnar or smectic phases. rsc.org MJLCPs are essentially semi-rigid molecular rods whose dimensions can be controlled by the degree of polymerization. researchgate.net The unique hierarchical self-assembly of these polymers makes them promising materials for creating nanostructured films, high-modulus fibers, and advanced electro-optic devices. researchgate.netrsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of liquid crystals like 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine traditionally involves multi-step processes that can be resource-intensive and generate significant waste. A prominent future direction lies in the development of novel synthetic routes with enhanced sustainability, aligning with the principles of green chemistry. Researchers are increasingly focusing on methodologies that are more efficient, economically viable, and environmentally benign.

Key areas of development include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. rri.res.intandfonline.com

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a streamlined approach that minimizes intermediate separation and purification steps, thereby reducing solvent usage and waste. chemeurope.comsciencedaily.comuni-halle.de

Use of green catalysts: The exploration of cheaper and more environmentally friendly catalysts is a crucial aspect of sustainable synthesis. chemeurope.comsciencedaily.comuni-halle.de

Solvent-free or eco-friendly solvent systems: Minimizing or replacing hazardous organic solvents with greener alternatives is a key goal in sustainable chemical production. nih.govekb.egeurekaselect.com

Recent advancements have demonstrated the feasibility of producing liquid crystals with high yields (around 90%) using these greener approaches, which also leads to a reduction in chemical residues. chemeurope.comsciencedaily.comuni-halle.de The adoption of such sustainable practices in the synthesis of this compound could lead to more cost-effective and environmentally responsible manufacturing processes.

Advanced Computational Modeling for Predictive Material Design

The design and discovery of new liquid crystalline materials can be accelerated through the use of advanced computational modeling and simulation techniques. These in silico methods allow for the prediction of material properties before synthesis, saving time and resources.

Future research in this area will likely focus on:

Quantum mechanical calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful tools for predicting the physical and optical properties of liquid crystals. spiedigitallibrary.orgmdpi.com

Molecular dynamics simulations: These simulations can provide insights into the molecular arrangements and dynamics that govern the formation of different liquid crystal phases.

Machine learning and artificial intelligence: Machine learning algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized compounds with increasing accuracy. mdpi.comrsc.org This data-driven approach can significantly speed up the discovery of materials with desired characteristics. mdpi.com

By leveraging these computational tools, researchers can screen large libraries of virtual compounds and identify promising candidates, such as derivatives of this compound, with tailored properties for specific applications.

Exploration of New Mesophase Architectures and Frustrated Phases

While calamitic liquid crystals like this compound are well-understood, there is a growing interest in exploring more complex and exotic mesophase architectures. These novel phases can exhibit unique physical properties and lead to new technological applications.

Emerging research directions include:

Bent-core (banana-shaped) liquid crystals: The introduction of a bend in the molecular core, which could be achieved by modifying the pyrimidine (B1678525) structure, can lead to the formation of novel, polar, and chiral mesophases. researchgate.net

Frustrated phases: These are thermodynamically stable, complex, and often optically isotropic phases that can arise from competing intermolecular interactions. The study of frustration in liquid crystals, potentially induced by chirality, can lead to the discovery of new and interesting states of matter. tandfonline.comnih.govresearchgate.net

Blue phases: These are highly ordered, chiral liquid crystal phases with cubic symmetry that exhibit selective reflection of light in the visible range. Manipulating the structure of pyrimidine-based molecules could lead to the stabilization of blue phases over a wider temperature range. uchicago.edu

The investigation into these unconventional mesophases in systems related to this compound could reveal fascinating new physical phenomena and potential applications in areas such as photonics and electro-optics.

Integration of this compound into Flexible and Wearable Electronic Devices

The inherent flexibility and responsiveness of liquid crystals make them ideal candidates for integration into the next generation of flexible and wearable electronic devices. keaipublishing.com The unique electro-optical properties of pyrimidine-based liquid crystals are particularly relevant for these applications. tandfonline.com

Future research will likely focus on:

Flexible displays: The development of robust and low-cost flexible liquid crystal displays (LCDs) is a major area of research. researchgate.net

Wearable sensors: Liquid crystal-based sensors can be designed to respond to various stimuli such as temperature, pressure, and chemical analytes, providing visual feedback to the wearer. researchgate.netmedicaldesignbriefs.com Scientists have been inspired by the color-changing abilities of chameleons to develop liquid crystal-based materials that change color in response to stretching or temperature changes. uchicago.edu

Smart textiles: Incorporating liquid crystals into fabrics can create textiles that change color or other optical properties in response to environmental cues. researchgate.net

Reconfigurable antennas: Liquid crystal materials can be used to create tunable antennas for smart glasses and other wearable communication devices. gla.ac.uk

The integration of this compound and its derivatives into these emerging technologies could lead to the development of innovative and interactive wearable systems.

Synergistic Approaches: Hybrid Materials and Composites for Multifunctionality

To enhance the performance and introduce new functionalities to liquid crystalline materials, researchers are increasingly exploring the creation of hybrid materials and composites. By combining liquid crystals with other materials, it is possible to achieve synergistic effects that are not present in the individual components.

Key areas of exploration include:

Polymer-dispersed liquid crystals (PDLCs): In these materials, liquid crystal droplets are dispersed within a polymer matrix. PDLC films can be switched from a light-scattering to a transparent state by applying an electric field, making them suitable for applications such as smart windows and privacy screens. mdpi.comnih.gov

Liquid crystal elastomers (LCEs): These are lightly cross-linked polymer networks that combine the elasticity of rubber with the anisotropic properties of liquid crystals. LCEs can exhibit large, reversible shape changes in response to external stimuli like heat, light, or electric fields, making them promising for applications in soft robotics and actuators. researchgate.netaip.orgaip.org

Doping with nanoparticles: The introduction of nanoparticles into a liquid crystal host can significantly modify its electro-optical, thermal, and mechanical properties. mdpi.com

Q & A

Q. What synthetic methodologies are optimal for preparing 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine with high yield and purity?

The synthesis of this compound typically involves nucleophilic substitution and condensation reactions. For example, a pyrimidine core can be functionalized via reaction with alkyl halides or aryl ether precursors. Key steps include:

  • Substitution reactions : Reacting a chloromethyl intermediate (e.g., 4-(chloromethyl)phenol) with a hexyloxy group under basic conditions (e.g., NaOH in CH₂Cl₂) .
  • Purification : Recrystallization using petroleum ether/ethyl acetate mixtures to isolate crystalline products (yield: ~70–80%, purity >95%) .
  • Optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of thionyl chloride) and reaction time (3–5 hours) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves dihedral angles (e.g., 64.2° between pyrimidine and benzene rings) and confirms planarity of aromatic systems .
  • NMR spectroscopy : ¹H NMR identifies alkyl chain environments (δ 0.8–1.5 ppm for hexyl groups) and aromatic protons (δ 6.8–8.2 ppm) .
  • IR spectroscopy : Confirms ether (C-O-C, ~1250 cm⁻¹) and pyrimidine ring (C=N, ~1600 cm⁻¹) functionalities .

Q. How do alkyl chain lengths (hexyl vs. shorter/longer chains) impact solubility and aggregation behavior?

  • Solubility : Hexyl chains enhance lipophilicity, improving solubility in organic solvents (e.g., CHCl₃, ethyl acetate) but reducing aqueous solubility.
  • Aggregation : Longer chains (e.g., decyloxy) may induce micelle formation in polar solvents, while shorter chains (e.g., methoxy) reduce steric hindrance for crystallization .

Advanced Research Questions

Q. How does the dihedral angle between the pyrimidine ring and substituted benzene ring influence electronic properties?

A larger dihedral angle (e.g., >60°) reduces π-π conjugation, altering:

  • Absorption spectra : Red-shifted UV-Vis peaks due to decreased electron delocalization .
  • Charge transport : Reduced intermolecular stacking efficiency, relevant for optoelectronic applications .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives with varying substituents?

  • Systematic SAR studies : Compare analogs with controlled modifications (e.g., hexyl vs. propyl chains) using standardized assays (e.g., enzyme inhibition, cytotoxicity) .
  • Meta-analysis : Cross-reference datasets from multiple sources to identify trends (e.g., hexyl groups enhancing membrane permeability in antifungal assays) .

Q. How can advanced chromatographic methods mitigate impurity challenges during synthesis?

  • HPLC conditions : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to separate residual solvents (e.g., CH₂Cl₂) and byproducts .
  • Validation : Follow pharmacopeial guidelines (e.g., residual solvent limits <0.1% per ICH Q3C) .

Methodological Recommendations

  • Crystallization : Use mixed solvents (e.g., petroleum ether/ethyl acetate) for high-purity crystals .
  • Bioactivity assays : Pre-screen compounds for solubility in DMSO/PBS mixtures to avoid false negatives .

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